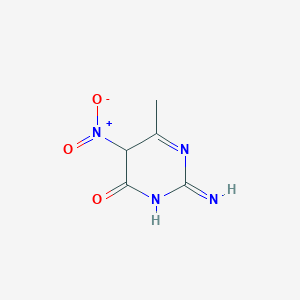
2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-6-methyl-5-nitro-5H-pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine.
Nitration: The 2-amino-4,6-dichloropyrimidine is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then treated with ammonia or an amine to replace the chlorine atoms with amino groups.
Cyclization: The resulting compound undergoes cyclization to form the pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-6-methyl-5-nitro-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Amino-substituted pyrimidines.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Imino-6-methyl-5-nitro-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one.
2-Imino-4,6-dimethyl-5-nitro-5H-pyrimidin-4-one: A structurally similar compound with different substituents.
5-Nitro-2,4-diaminopyrimidine: Another pyrimidine derivative with similar functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the imino group at the 2-position makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H6N4O3 |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
2-imino-6-methyl-5-nitro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h3H,1H3,(H2,6,8,10) |
Clave InChI |
WSQNLFPEFMUVHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=N)NC(=O)C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















